Chemical Structure & Technical Analysis: Sodium 2-Propanesulfonate Monohydrate
Chemical Structure & Technical Analysis: Sodium 2-Propanesulfonate Monohydrate
[1][2]
Executive Summary
Sodium 2-propanesulfonate monohydrate (CAS: 304851-99-8) is a specialized organosulfur compound primarily utilized as an ion-pairing reagent in High-Performance Liquid Chromatography (HPLC).[1] Unlike its linear isomer (sodium 1-propanesulfonate), this compound features a branched isopropyl backbone, offering distinct steric selectivity and hydrophobicity profiles. This guide provides a rigorous analysis of its chemical structure, synthesis pathways, and mechanistic role in separating basic pharmaceutical compounds.
Chemical Identity & Nomenclature
To ensure precision in procurement and application, the compound must be distinguished from its n-propyl isomer.
| Parameter | Specification |
| IUPAC Name | Sodium;propane-2-sulfonate;hydrate |
| Common Name | Sodium isopropylsulfonate monohydrate |
| CAS Number (Monohydrate) | 304851-99-8 |
| CAS Number (Anhydrous) | 5399-58-6 |
| Molecular Formula | |
| Molecular Weight | 164.16 g/mol |
| SMILES | CC(C)S(=O)(=O)[O-].O.[Na+] |
| Appearance | White crystalline powder |
Structural Anatomy
The efficacy of sodium 2-propanesulfonate lies in its amphiphilic topology. The structure consists of three distinct functional domains:
The Isopropyl Backbone (Hydrophobic Tail)
Unlike the linear chain of 1-propanesulfonate, the 2-propyl (isopropyl) group creates a branched steric profile.
-
Connectivity: The central carbon (C2) is bonded to two methyl groups (C1, C3) and the sulfur atom.
-
Steric Bulk: The branching at the alpha-carbon increases the cross-sectional area of the hydrophobic tail. In HPLC, this results in different stationary phase adsorption kinetics compared to linear alkyl sulfonates, often improving the resolution of structural isomers.
The Sulfonate Head Group (Anionic Anchor)
-
Bonding: A sulfur atom is covalently bonded to the C2 carbon. The sulfur is hypervalent, bonded to three oxygen atoms.
-
Charge Delocalization: The negative charge is delocalized across the three oxygen atoms through resonance (
), ensuring high stability and strong ionic interaction with cationic analytes (e.g., protonated amines). -
Cation Association: The sodium ion (
) associates electrostatically with the sulfonate group.
The Monohydrate Lattice
-
Hydration: The crystal lattice incorporates one water molecule per formula unit.
-
Stability: This water of crystallization stabilizes the ionic lattice, making the monohydrate less hygroscopic than the anhydrous form, which is critical for maintaining weight accuracy during buffer preparation.
Structural Visualization
The following diagram illustrates the connectivity and the distinction between the 2-propyl and 1-propyl isomers.
Caption: Topology of Sodium 2-Propanesulfonate showing the branched isopropyl tail vs. linear isomer.
Synthesis & Manufacturing
The synthesis of sodium 2-propanesulfonate typically follows the Strecker Sulfite Alkylation pathway, which is preferred for secondary alkyl halides due to its specificity.
Reaction Pathway
-
Precursor: 2-Chloropropane (Isopropyl chloride) or 2-Bromopropane.
-
Reagent: Sodium Sulfite (
) in aqueous solution. -
Mechanism: Nucleophilic substitution (
) where the sulfite ion attacks the secondary carbon.-
Note on Kinetics: Secondary halides react slower than primary halides (like 1-chloropropane) due to steric hindrance, often requiring phase transfer catalysts (PTC) or elevated temperatures/pressures.
-
Reaction Equation:
Purification
-
Crystallization: The crude product is recrystallized from water/alcohol mixtures.
-
Hydration Control: The cooling curve is controlled to ensure the formation of the stable monohydrate polymorph rather than the anhydrous salt.
Applications in Analytical Chemistry (HPLC)
Sodium 2-propanesulfonate is a critical Ion-Pair Reagent (IPR) . It is used to retain and separate basic (cationic) compounds on reverse-phase (C18) columns.
Mechanism of Action
-
Adsorption: The hydrophobic isopropyl tail adsorbs onto the non-polar C18 stationary phase.
-
Charge Modification: The anionic sulfonate head points outward, creating a negatively charged surface on the column.
-
Ion-Pairing: Positively charged analytes (e.g., protonated amines, peptides) interact electrostatically with the sulfonate groups.
-
Retention Control: By using the isopropyl variant (2-propane) instead of the n-propyl (1-propane) or n-heptyl variants, chromatographers can fine-tune retention times. The branched isopropyl group provides slightly different selectivity (steric selectivity) compared to the linear n-propyl chain.
Caption: Ion-Pairing Mechanism: The isopropyl tail anchors to the C18 phase, while the sulfonate head captures cationic analytes.
Physicochemical Properties Data
| Property | Value/Description | Relevance |
| Solubility | Highly soluble in water (>50 mg/mL) | Essential for aqueous mobile phase preparation. |
| pH (10% soln) | 5.5 – 7.5 | Neutral pH prevents hydrolysis of silica columns. |
| UV Cutoff | < 200 nm | Critical: Allows detection of analytes at low UV wavelengths without background interference. |
| Hygroscopicity | Moderate (Monohydrate is stable) | Anhydrous forms are very hygroscopic; monohydrate is preferred for weighing accuracy. |
Quality Control & Characterization
To validate the identity of Sodium 2-Propanesulfonate Monohydrate, the following spectral signatures are used:
-
1H NMR (D2O):
-
Doublet (
ppm): Corresponds to the six protons of the two methyl groups ( ). -
Septet (
ppm): Corresponds to the single methine proton ( ) adjacent to the sulfonate. -
Note: The shift of the methine proton distinguishes it from the methylene protons seen in 1-propanesulfonate.
-
-
IR Spectroscopy:
-
Strong bands at 1150–1250 cm⁻¹ (asymmetric
stretch) and 1010–1080 cm⁻¹ (symmetric stretch). -
Broad band at 3200–3500 cm⁻¹ confirms the presence of the hydrate water.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 304851-99-8, Sodium 2-propanesulfonate monohydrate. Retrieved from [Link]
-
Shimadzu Corporation. Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates. Retrieved from [Link]
